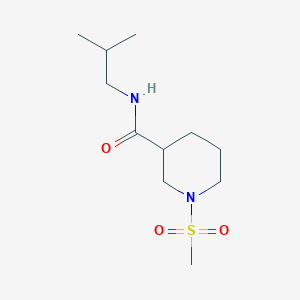acetyl}hydrazinylidene)butanamide](/img/structure/B11111516.png)
(3E)-N-(2,4-dichlorophenyl)-3-(2-{[(4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, a hydrazono group, and a butanamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps:
Formation of the hydrazono group: This step involves the reaction of a hydrazine derivative with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the dichlorophenyl group: This can be achieved through a substitution reaction where a dichlorophenyl halide reacts with an amine or amide.
Formation of the butanamide backbone: This step involves the reaction of a butanoic acid derivative with an amine or amide under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors with intermediate purification steps.
Continuous processing: Where the reactions are carried out in a continuous flow system, allowing for more efficient production and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the hydrazono group to an amine.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE exerts its effects involves:
Molecular targets: Such as enzymes or receptors that the compound can bind to or modify.
Pathways involved: The compound may influence specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-METHYLANILINO)ACETYL]HYDRAZONO}BUTANAMIDE
- **N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-ANILINO)ACETYL]HYDRAZONO}BUTANAMIDE
Uniqueness
N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18Cl2N4O3 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N'-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-11-3-6-14(7-4-11)22-18(27)19(28)25-24-12(2)9-17(26)23-16-8-5-13(20)10-15(16)21/h3-8,10H,9H2,1-2H3,(H,22,27)(H,23,26)(H,25,28)/b24-12+ |
InChI Key |
XIFNAYYKGUMZAD-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-tryptophan](/img/structure/B11111435.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11111438.png)
![methyl {(3E)-3-[2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11111441.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B11111444.png)
![5-bromo-N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine](/img/structure/B11111450.png)
![N'-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide](/img/structure/B11111454.png)
![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11111461.png)
![2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11111465.png)
![4-Chloro-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11111482.png)
![N-[(2Z,4E)-1-(dimethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B11111490.png)


![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111518.png)
![methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate](/img/structure/B11111521.png)
